Cas no 831-91-4 (Benzyl phenyl sulfide)

Benzyl phenyl sulfide structure
Benzyl phenyl sulfide structure
Product Name:Benzyl phenyl sulfide
Número CAS:831-91-4
MF:C13H12S
Megavatios:200.299382209778
MDL:MFCD00003066
CID:83120
PubChem ID:24891420
Update Time:2024-10-27

Benzyl phenyl sulfide Propiedades químicas y físicas

Nombre e identificación

    • Benzyl(phenyl)sulfane
    • Benzyl phenyl sulphide
    • Benzyl phenyl sylphide
    • Benzyl phenyl sulfide
    • benzylsulfanylbenzene
    • 5-BroMobenzo[b]thiophene
    • Phenyl benzyl sulfide
    • (benzylsulfanyl)benzene
    • Sulfide, benzyl phenyl
    • Benzene, [(phenylmethyl)thio]-
    • benzylphenyl sulfide
    • (phenylmethylthio)benzene
    • 1,2-Diphenyl-1-thiaethane
    • LKMCJXXOBRCATQ-UHFFFAOYSA-N
    • Benzylphenylsulfide
    • Benzylthiobenzene
    • (Benzylthio)benzene
    • benzylphenylthioether
    • Benzyl-phenyl-sulfane
    • PubChem13528
    • (phenylmethylsulfanyl)benzene
    • Sul
    • [(Phenylmethyl)thio]benzene (ACI)
    • Sulfide, benzyl phenyl (6CI, 7CI, 8CI)
    • ((Benzyl)thio)benzene
    • [(Phenylthio)methyl]benzene
    • Benzyl phenyl thioether
    • NSC 56472
    • 831-91-4
    • EINECS 212-612-7
    • JJY63Q9D8T
    • LKMCJXXOBRCATQ-UHFFFAOYSA-
    • FT-0622780
    • UNII-JJY63Q9D8T
    • NSC56472
    • DTXSID50232172
    • D88607
    • InChI=1/C13H12S/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2
    • AKOS005207312
    • SULPHIDE, BENZYL PHENYL
    • SCHEMBL332623
    • MFCD00003066
    • NS00042033
    • ((PHENYLMETHYL)THIO)BENZENE
    • ((PHENYLTHIO)METHYL)BENZENE
    • B0127
    • Benzene, ((phenylmethyl)thio)-
    • GS-3129
    • [(Phenylsulfanyl)methyl]benzene #
    • CHEMBL4787056
    • C13H12S
    • NSC-56472
    • A840523
    • DB-056692
    • STL289235
    • MDL: MFCD00003066
    • Renchi: 1S/C13H12S/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2
    • Clave inchi: LKMCJXXOBRCATQ-UHFFFAOYSA-N
    • Sonrisas: S(CC1C=CC=CC=1)C1C=CC=CC=1
    • Brn: 1909409

Atributos calculados

  • Calidad precisa: 200.06600
  • Masa isotópica única: 200.065971
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 3
  • Complejidad: 143
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 25.3
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none
  • Xlogp3: 3.9

Propiedades experimentales

  • Color / forma: 未确定
  • Denso: 1.1155 (rough estimate)
  • Punto de fusión: 41.0 to 43.0 deg-C
  • Punto de ebullición: 197°C/27mmHg(lit.)
  • Punto de inflamación: 113 ºC
  • índice de refracción: 1.6170 (estimate)
  • Coeficiente de distribución del agua: Insoluble in water.
  • PSA: 25.30000
  • Logp: 3.97890
  • Disolución: 未确定
  • Presión de vapor: 0.0±0.6 mmHg at 25°C

Benzyl phenyl sulfide Información de Seguridad

  • Palabra de señal:Warning
  • Instrucciones de peligro: H315-H319-H335
  • Declaración de advertencia: P261-P305+P351+P338
  • Wgk Alemania:3
  • Instrucciones de Seguridad: S22-S24/25
  • Código F de la marca fuka:13
  • Condiciones de almacenamiento:0-10°C

Benzyl phenyl sulfide Datos Aduaneros

  • Código HS:2930909090
  • Datos Aduaneros:

    中国海关编码:

    2930909090

    概述:

    2930909090. 其他有机硫化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Benzyl phenyl sulfide PrecioMás >>

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Benzyl phenyl sulfide Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Cesium carbonate ,  Sodium thiosulfate Catalysts: Cupric acetate Solvents: Water ,  Polyethylene glycol ;  24 h, 120 °C
Referencia
Copper-Catalyzed Thioetherification Reactions of Alkyl Halides, Triphenyltin Chloride, and Arylboronic Acids with Nitroarenes in the Presence of Sulfur Sources
Rostami, Abed; et al, Journal of Organic Chemistry, 2015, 80(17), 8694-8704

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Naphthalene Catalysts: (3-Aminopropyl)triethoxysilane (NaY zeolite derivative) ;  4 h, 110 °C
Referencia
Preparation of unsymmetrical sulfides using modified zeolite catalysts
Esakkidurai, T.; et al, Indian Journal of Chemistry, 2003, (12), 3142-3144

Métodos de producción 3

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  3 h, 80 °C
Referencia
Neutral Sulfur Nucleophiles: Synthesis of Thioethers and Thioesters by Substitution Reactions of N-Heterocyclic Carbene Boryl Sulfides and Thioamides
Pan, Xiangcheng; et al, Organic Letters, 2014, 16(10), 2728-2731

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Manganese Catalysts: 6,6′-Dimethyl-2,2′-bipyridine ,  Nickel(II) perchlorate Solvents: Dimethylacetamide ;  9 h, 1 atm, rt
Referencia
Nickel-Catalyzed C-S Reductive Cross-Coupling of Alkyl Halides with Arylthiosilanes toward Alkyl Aryl Thioethers
Yang, Yu-Zhong; et al, Organic Letters, 2022, 24(28), 5115-5119

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Manganese Catalysts: 6,6′-Dimethyl-2,2′-bipyridine ,  Nickel(II) perchlorate Solvents: Dimethylacetamide ;  12 h, 1 atm, rt
Referencia
Nickel-Catalyzed C-S Reductive Cross-Coupling of Alkyl Halides with Arylthiosilanes toward Alkyl Aryl Thioethers
Yang, Yu-Zhong; et al, Organic Letters, 2022, 24(28), 5115-5119

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran
Referencia
Reductive cleavage of the S-Si bond in (arylthio)trimethylsilanes: a novel method for the synthesis of unsymmetrical sulfides
Zhang, Songlin; et al, Journal of Chemical Research, 1998, (1), 48-49

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium thiosulfate pentahydrate Catalysts: 2,2′-Bipyridine ,  Copper sulfate pentahydrate Solvents: Methanol ,  Water ;  2 h, 80 °C; 80 °C → 0 °C
1.2 Reagents: tert-Butyl nitrite ;  10 min, rt; 4.5 h, 80 °C
Referencia
A Highly Efficient Cu-Catalyzed S-Transfer Reaction: From Amine to Sulfide
Li, Yiming; et al, Organic Letters, 2014, 16(10), 2692-2695

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide ,  2-(Diphenylphosphinyl)benzaldehyde oxime Solvents: Dimethylformamide ;  rt; 24 h, 90 °C
Referencia
A mild and efficient copper-catalyzed coupling of aryl iodides and thiols using an oxime-phosphine oxide ligand
Zhu, Di; et al, Tetrahedron Letters, 2006, 47(32), 5781-5784

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  15 min, rt
1.2 16 h, rt
Referencia
Oxidation of Organosulfides to Organosulfones with Trifluoromethyl 3-Oxo-1λ3,2-benziodoxole-1(3H)-carboxylate as an Oxidant
Mangaonkar, Saeesh R.; et al, Synlett, 2018, 29(2), 199-202

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  4 h, rt → 60 °C
Referencia
A Convenient, Mild, and Green Synthesis of NH-Sulfoximines in Flow Reactors
Degennaro, Leonardo ; et al, European Journal of Organic Chemistry, 2017, 2017(44), 6486-6490

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: 1,3,2,4-Diselenadiphosphetane, 2,4-diphenyl-, 2,4-diselenide Solvents: Toluene ;  20 h, reflux
Referencia
The syntheses of sulfides by deoxygenation of sulfoxides using Woollins' reagent
Hua, Guoxiong; et al, Tetrahedron Letters, 2007, 48(21), 3677-3679

Métodos de producción 12

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  5 min, rt
Referencia
A very useful and mild method for the deoxygenation of sulfoxide to sulfide with silica bromide as heterogeneous promoter
Mohanazadeh, Farajollah; et al, Journal of Sulfur Chemistry, 2014, 35(1), 7-13

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Potassium thioacetate Solvents: Tetrahydrofuran ;  60 °C
1.2 Reagents: Potassium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ,  Water ;  100 °C
Referencia
Potassium thioacetate
Qiao, Zongjun; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-8

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Thiourea ,  Potassium carbonate Catalysts: Copper(II) acetylacetonate (Schiff base complex with support) Solvents: Water ;  1.25 h, 100 °C
Referencia
Metal Acetylacetonates Covalently Anchored onto Amine Functionalized Silica/Starch Composite for the One-Pot Thioetherification and Synthesis of 2H-Indazoles
Sodhi, Ravinderpal Kour; et al, Catalysis Letters, 2014, 144(11), 1819-1831

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Thiourea ,  Potassium hydroxide Catalysts: Triphenylphosphine ,  Potassium tetrachloropalladate Solvents: Water ,  Polyethylene glycol ;  6 h, 130 °C
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referencia
K2PdCl4/PPh3-catalyzed Carbon-sulfur Coupling Reaction: An Efficient and One-pot Method to Direct Synthesis of Organic Disulfides/Sulfides from Aryl Halides and Thiourea
Raeisi, Masoumeh; et al, Letters in Organic Chemistry, 2018, 15(11), 899-904

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Thiourea ,  Potassium hydroxide Catalysts: Copper(2+) 1,3,5-benzenetricarboxylate (3:2) Solvents: Water ,  Polyethylene glycol ;  3 h, 130 °C
1.2 1.5 h, 130 °C
Referencia
Metal-organic framework MOF-199-catalyzed direct and one-pot synthesis of thiols, sulfides and disulfides from aryl halides in wet polyethylene glycols (PEG 400)
Soleiman-Beigi, Mohammad; et al, Journal of Sulfur Chemistry, 2017, 38(5), 572-583

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Potassium ethylxanthate Catalysts: Cupric acetate ,  (±)-1,1′-Binaphthyl-2,2′-diamine Solvents: Dimethylformamide ;  24 h, 105 °C; 105 °C → rt
1.2 Reagents: Potassium hydroxide ;  3 h, 105 °C; 105 °C → rt
1.3 1 h, rt
Referencia
Cu-Catalyzed one-pot synthesis of unsymmetrical diaryl thioethers by coupling of aryl halides using a thiol precursor
Prasad, D. J. C.; et al, Organic Letters, 2011, 13(5), 1008-1011

Métodos de producción 18

Condiciones de reacción
1.1 Catalysts: Perchloric acid ;  10 min, rt
Referencia
Silica supported perchloric acid (HClO4-SiO2): a green, reusable, and highly efficient heterogeneous catalyst for the synthesis of thioethers under solvent-free conditions at room temperature
Bandgar, Babasaheb P.; et al, Green Chemistry Letters and Reviews, 2010, 3(1), 49-54

Métodos de producción 19

Condiciones de reacción
1.1 Catalysts: 1H-Benzotriazole ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  10 min
1.2 Reagents: Potassium tert-butoxide ;  10 - 18 h, 100 °C
Referencia
A general and efficient CuI/BtH catalyzed coupling of aryl halides with thiols
Verma, Akhilesh Kumar; et al, Tetrahedron Letters, 2007, 48(40), 7199-7202

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Thiourea ,  Potassium acetate Catalysts: Cobalt iron oxide (CoFe2O4) Solvents: Dimethyl sulfoxide ;  90 min, 80 °C
Referencia
Nano cobalt ferrite catalyzed coupling reaction of nitroarene and alkyl halide: an odorless and ligand-free rout to unsymmetrical thioether synthesis
Moghaddam, Firouz Matloubi; et al, Catalysis Communications, 2017, 94, 33-37

Métodos de producción 21

Condiciones de reacción
1.1 Reagents: Sodium Solvents: Ethanol
Referencia
Oxidation of chalcogenides by oxygen: Application of catalytic asymmetric dihydroxylation of olefins
Lonez, Frederic, 2004, , ,

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  5 min, 25 °C
Referencia
Flow alkylation of thiols, phenols, and amines using a heterogeneous base in a packed-bed reactor
Baker, Alastair; et al, Journal of Flow Chemistry, 2015, 5(2), 65-68

Métodos de producción 23

Condiciones de reacción
1.1 Reagents: Sodium thiosulfate Catalysts: 1,10-Phenanthroline ,  Copper sulfate Solvents: Water ;  2 h, rt → 80 °C; 80 °C → rt
1.2 15 min, rt
1.3 Reagents: Boron trifluoride etherate ;  12 h, rt
Referencia
Sulfide synthesis through copper-catalyzed C-S bond formation under biomolecule-compatible conditions
Zhang, Yonghong; et al, Chemical Communications (Cambridge, 2015, 51(5), 941-944

Métodos de producción 24

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  5 min, 25 °C
Referencia
Flow alkylation of thiols, phenols, and amines using a heterogeneous base in a packed-bed reactor
Baker, Alastair; et al, Journal of Flow Chemistry, 2015, 5(2), 65-68

Métodos de producción 25

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Alumina
Referencia
Microwave assisted, highly efficient solid state N- and S-alkylation
Jaisinghani, Harsha G.; et al, Synthetic Communications, 1999, 29(21), 3693-3698

Métodos de producción 26

Condiciones de reacción
1.1 16 h, 100 °C; cooled
Referencia
Synthesis of sulfides under solvent- and catalyst-free conditions
Movassagh, Barahman; et al, Monatshefte fuer Chemie, 2009, 140(4), 409-411

Métodos de producción 27

Condiciones de reacción
1.1 Reagents: Tin Catalysts: Nickel(II) perchlorate ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide ;  12 h, 60 °C
Referencia
Nickel-catalyzed umpolung C-S radical reductive cross coupling of S-(trifluoromethyl)arylsulfonothioates with alkyl halides
Yang, Yu-Zhong; et al, Chinese Chemical Letters, 2023, 34(11),

Métodos de producción 28

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Dabco ,  Cuprous iodide Solvents: 1,2-Dimethoxyethane ;  12 h, 120 °C
Referencia
Exploration of the mechanism and scope of the CuI/DABCO catalysed C-S coupling reaction
Thomas, Anns Maria; et al, Polyhedron, 2020, 176,

Métodos de producción 29

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Copper oxide (CuO) Solvents: Dimethyl sulfoxide ,  Nitrogen ;  11 h, 80 °C
Referencia
Efficient CuO-nanoparticle-catalyzed C-S cross-coupling of thiols with iodobenzene
Rout, Laxmidhar; et al, Angewandte Chemie, 2007, 46(29), 5583-5586

Métodos de producción 30

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  1 h, rt
1.2 12 h, rt
Referencia
Camphor-Based Schiff Base Of 3-Endo-Aminoborneol (SBAB): Novel Ligand for Vanadium-Catalyzed Asymmetric Sulfoxidation and Subsequent Kinetic Resolution
Chuo, Ting Hung; et al, ChemistrySelect, 2016, 1(10), 2174-2180

Métodos de producción 31

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Dabco ,  Cuprous iodide Solvents: 1,2-Dimethoxyethane ;  12 h, 120 °C
Referencia
A general and inexpensive protocol for the Cu-catalyzed C-S cross-coupling reaction between aryl halides and thiols
Thomas, Anns Maria; et al, Tetrahedron Letters, 2015, 56(47), 6560-6564

Métodos de producción 32

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Ruthenium (supported on TiO2) Solvents: 1,4-Dioxane ;  12 h, 1 atm, 100 °C
Referencia
Hydrogenation of sulfoxides to sulfides under mild conditions using ruthenium nanoparticle catalysts
Mitsudome, Takato; et al, Angewandte Chemie, 2014, 53(32), 8348-8351

Métodos de producción 33

Condiciones de reacción
1.1 Reagents: Thiourea ,  Polyoxyethanyl α-tocopheryl sebacate Catalysts: Palladium diacetate ,  X-Phos Solvents: Water ;  4 h, rt
Referencia
A Highly Efficient Palladium-Catalyzed One-Pot Synthesis of Unsymmetrical Aryl Alkyl Thioethers under Mild Conditions in Water
Wang, Liang; et al, Advanced Synthesis & Catalysis, 2012, 354(5), 839-845

Métodos de producción 34

Condiciones de reacción
1.1 Solvents: Ethanol
Referencia
Simple synthesis of organic phenyl sulfides from exchange resin supported thiophenoxide anion
Kanade, A. S.; et al, Polym. Sci., 1991, 1, 429-32

Métodos de producción 35

Condiciones de reacción
1.1 Catalysts: Molybdenum disulfide ,  Cobalt sulfide (CoS2) ,  Cobalt sulfide (Co3S4) Solvents: Toluene ;  18 h, 3.5 bar, 180 °C
Referencia
Nanolayered cobalt-molybdenum sulphides (Co-Mo-S) catalyse borrowing hydrogen C-S bond formation reactions of thiols or H2S with alcohols
Sorribes, Ivan; et al, Chemical Science, 2019, 10(10), 3130-3142

Métodos de producción 36

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Nickel Solvents: Acetonitrile ;  0.37 h, rt
Referencia
Ni-nanoparticles: A mild chemo-selective catalyst for synthesis of thioethers
Saxena, Amit; et al, Applied Catalysis, 2007, 317(2), 210-215

Métodos de producción 37

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Xylene ;  rt → 0 °C
1.2 0 °C → rt; 1 h, rt
1.3 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Xylene ;  20 min, rt; rt → reflux; 24 h, reflux; reflux → rt
1.4 Reagents: m-Chloroperbenzoic acid
Referencia
Pd2(dba)3/Xantphos-catalyzed cross-coupling of thiols and aryl bromides/triflates
Mispelaere-Canivet, Clotilde; et al, Tetrahedron, 2005, 61(22), 5253-5259

Métodos de producción 38

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: Tetrabutylammonium hydrogen sulfate ;  79 min, 100 - 110 °C
Referencia
TBAHS catalyzed coupling reactions of aryl iodides and aryl bromides with thiols under solvent free conditions
Singh, Gajendera; et al, Heterocyclic Letters, 2013, 3(2), 183-190

Métodos de producción 39

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Bis(dibenzylideneacetone)palladium Solvents: Acetone ,  Toluene ;  6 h, 110 °C
Referencia
One-Pot Synthesis of Symmetrical and Unsymmetrical Aryl Sulfides by Pd-Catalyzed Coupling of Aryl Halides and Thioacetates
Park, Namjin; et al, Journal of Organic Chemistry, 2011, 76(11), 4371-4378

Métodos de producción 40

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium iodide Solvents: Chloroform ;  2 - 24 h, 80 °C
Referencia
ROMP-Derived Oligomeric Phosphates for Application in Facile Benzylation
Long, Toby R.; et al, Organic Letters, 2010, 12(13), 2904-2907

Benzyl phenyl sulfide Raw materials

Benzyl phenyl sulfide Preparation Products

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